2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Description

Properties

IUPAC Name |

4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMAUIUYBQXXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343259 | |

| Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-90-2 | |

| Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with significant potential in medicinal chemistry, polymer science, and agrochemical development. Due to the limited availability of specific experimental data for this molecule in public literature, this guide synthesizes information on the core 1,2,4-oxadiazolidine-3,5-dione moiety with established principles of organic chemistry to present a predictive yet scientifically grounded profile. This document covers the compound's physicochemical properties, proposes a viable synthetic route, explores its predicted reactivity, and discusses its potential biological activities and applications.

Introduction and Molecular Structure

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a symmetrically substituted molecule featuring two N-methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a central carbonyl group. The 1,2,4-oxadiazole ring system is a well-regarded scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] The dione substitution on the heterocyclic ring suggests a reactive nature, making it a versatile building block in organic synthesis.

The core structure of this molecule presents several points of interest for researchers. The two heterocyclic rings are electron-withdrawing, which influences the reactivity of the central carbonyl bridge. The N-methylation at the 4-position of both rings prevents tautomerization and provides steric influence.

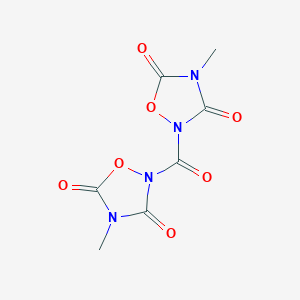

Figure 1: Structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆N₄O₇ | |

| Molecular Weight | 258.15 g/mol | [3][4] |

| CAS Number | 115491-90-2 | [3][4][5][6] |

| Appearance | White to off-white solid (Predicted) | Analogy |

| Melting Point | >200 °C (Predicted, with decomposition) | Analogy to stable heterocyclic structures |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in other organic solvents; insoluble in water (Predicted) | Based on the polar nature of the molecule |

| Stability | Stable under anhydrous conditions at room temperature.[5] May be sensitive to strong acids, bases, and nucleophiles. The carbonyl bridge is a potential site for hydrolysis. | Chemical structure analysis |

Proposed Synthesis

A plausible synthetic route to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) involves the reaction of N-methylhydroxylamine with a carbonylating agent, followed by cyclization. A likely two-step, one-pot synthesis is proposed below.

Figure 2: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-methylhydroxylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to -20°C in a cooling bath.

-

Formation of the Urea Intermediate: A solution of phosgene or a phosgene equivalent (e.g., triphosgene) (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of N-methylhydroxylamine over 30 minutes, maintaining the temperature below 0°C. The reaction mixture is stirred for an additional hour at 0°C.

-

Cyclization: Oxalyl chloride (2.0 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Rationale: This proposed synthesis is based on established methods for the formation of related heterocyclic systems. The initial reaction forms a carbonyl-bridged bis-hydroxylamine intermediate. Subsequent reaction with oxalyl chloride would lead to the formation of the 1,2,4-oxadiazolidine-3,5-dione rings through a double cyclization.

Predicted Reactivity

The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is predicted to be dominated by the electrophilic nature of the carbonyl groups and the potential for ring-opening reactions of the heterocyclic systems.

-

Nucleophilic Attack at the Carbonyl Bridge: The central carbonyl group is highly electrophilic due to the electron-withdrawing effects of the two adjacent nitrogen atoms. It is expected to be susceptible to attack by strong nucleophiles, leading to the cleavage of the molecule.

-

Ring-Opening of the 1,2,4-Oxadiazolidine-3,5-dione Rings: The dione rings are also subject to nucleophilic attack, particularly at the C3 and C5 carbonyl carbons. This can lead to ring-opening, especially under basic or acidic conditions.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation or other fragmentation pathways.

Figure 3: Predicted general reactivity with nucleophiles.

Biological Profile and Potential Applications

The 1,2,4-oxadiazole moiety is a prominent feature in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihyperglycemic properties.[7]

Potential as a Bioisostere

The 1,2,4-oxadiazole ring is a well-known bioisostere of amide and ester groups. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate. The dimeric nature of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) makes it an interesting scaffold for the development of bivalent ligands that can interact with two receptor sites simultaneously.

Figure 4: The 1,2,4-oxadiazole as a bioisostere.

Predicted Biological Activities

-

Anti-inflammatory and Antimicrobial Agent: As a key starting material for anti-inflammatory and antimicrobial agents, the molecule itself or its derivatives could possess intrinsic activity in these areas.

-

Anticancer Potential: Many 1,2,4-oxadiazole derivatives have shown significant anticancer activity.[8]

-

Antihyperglycemic Effects: A series of 1,2,4-oxadiazolidine-3,5-diones have been synthesized and evaluated as oral antihyperglycemic agents.[7]

Applications in Polymer and Agrochemical Science

-

Polymer Chemistry: The molecule's structure suggests it could act as a cross-linking agent or a monomer in the synthesis of specialty polymers with enhanced thermal stability.

-

Agrochemicals: The 1,2,4-oxadiazole scaffold is present in some herbicides and fungicides. This molecule could serve as a precursor for novel agrochemicals.

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a compound with considerable synthetic and therapeutic potential. While specific experimental data remains scarce, this in-depth guide provides a solid foundation for researchers by predicting its properties, reactivity, and a plausible synthetic route based on the well-documented chemistry of the 1,2,4-oxadiazole family. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential of this intriguing molecule.

References

-

Laibo Chem. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Available at: [Link]

-

MySkinRecipes. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Available at: [Link]

-

Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]

- Safir, S. R., & Lopresti, R. J. (1956). The Synthesis of Some 1,2,4-Oxadiazolidinones. Journal of the American Chemical Society, 78(13), 3064-3066.

- Kraïem, J., et al. (2001). Synthesis of new 1,2,4-oxadiazolidin-3-ones by cycloaddition of 2-alkyl-3-aryloxaziridines with chlorosulfonylisocyanate. Tetrahedron Letters, 42(52), 9131-9133.

- Shen, X., et al. (2020). Silver-Assisted [3 + 2] Annulation of Nitrones with Isocyanides: Synthesis of 2,3,4-Trisubstituted 1,2,4-Oxadiazolidin-5-ones. The Journal of Organic Chemistry, 85(5), 3560-3567.

- Dickmeis, M., et al. (2012). Poly(1,2,4-oxadiazolidin-5-one)s Synthesized by Polycycloaddition of Bisoxaziridines and Diisocyanate.

-

RSC Publishing. Understanding the high reactivity of carbonyl compounds towards nucleophilic carbenoid intermediates generated from carbene isocyanides. Available at: [Link]

-

Shemmassian Academic Consulting. Carbonyl Reactions for the DAT. Available at: [Link]

-

Wikipedia. N-Heterocyclic olefins. Available at: [Link]

-

National Center for Biotechnology Information. Visible light induced cooperative carbonylation and (hetero)aryl migration: synthesis of multi-carbonyl compounds. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of oxazolidinedione derived bicalutamide analogs. Available at: [Link]

-

National Center for Biotechnology Information. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Screening of New[3][5][6]Oxadiazole,[3][4][6]Triazole, and[3][4][6]Triazolo[4,3-b][3][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

-

Collins, J. L., et al. (1998). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Journal of Medicinal Chemistry, 41(25), 5037-5052. Available at: [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available at: [Link]

-

ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]

-

TÜBİTAK Academic Journals. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Available at: [Link]

-

ResearchGate. Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. Available at: [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

-

National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

ResearchGate. (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. Available at: [Link]

-

ResearchGate. Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) [myskinrecipes.com]

- 5. usbio.net [usbio.net]

- 6. 2,2'-CARBONYLBIS(3,5-DIOXO-4-METHYL-1,2,4-OXADIAZOLIDINE) CAS#: 115491-90-2 [m.chemicalbook.com]

- 7. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the high reactivity of carbonyl compounds towards nucleophilic carbenoid intermediates generated from carbene isocyanides - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a molecule of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two core stages: the formation of the key monomer, 4-methyl-1,2,4-oxadiazolidine-3,5-dione, and its subsequent dimerization. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the critical parameters for successful synthesis. The methodologies are grounded in established chemical literature for analogous transformations, ensuring a high degree of scientific integrity.

Introduction

The 1,2,4-oxadiazole moiety and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The more reduced 1,2,4-oxadiazolidine-3,5-dione ring system has been explored for various therapeutic applications, including as an antihyperglycemic agent.[2] The target molecule of this guide, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), represents a dimeric structure with potential for unique pharmacological properties, possibly acting as a bivalent ligand or a pro-drug. Understanding its synthesis is crucial for further investigation into its therapeutic potential. This guide presents a logical and experimentally sound approach to its preparation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward, two-step approach. The central carbonyl bridge indicates a dimerization reaction of a suitable precursor. This precursor is identified as 4-methyl-1,2,4-oxadiazolidine-3,5-dione. This monomer, in turn, can be conceptually derived from N-methylhydroxyurea through cyclization with a one-carbon electrophile.

CH3-N=C=O + NH2OH -> CH3-NH-C(=O)-NH-OH

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, N-methylhydroxyurea (1.0 eq) is suspended in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: The suspension is cooled to 0 °C, and a non-nucleophilic base, such as triethylamine (1.1 eq), is added dropwise.

-

Electrophile Addition: Ethyl chloroformate (1.05 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-methyl-1,2,4-oxadiazolidine-3,5-dione.

Part 2: Dimerization to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

The final step in the synthesis is the coupling of two molecules of the monomeric 4-methyl-1,2,4-oxadiazolidine-3,5-dione using a carbonyl-inserting reagent. Triphosgene is a safer and more convenient alternative to phosgene gas for this transformation.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (2.0 eq) in anhydrous dichloromethane is prepared.

-

Base Addition: A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution.

-

Phosgene Equivalent Addition: The solution is cooled to 0 °C, and a solution of triphosgene (0.4 eq) in anhydrous dichloromethane is added dropwise over a period of 30 minutes. Caution: Triphosgene is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The reaction should be monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

| Reagent/Product | Molecular Weight ( g/mol ) | Key Properties |

| 4-Methyl-1,2,4-oxadiazolidine-3,5-dione | 130.08 | Solid, precursor |

| Triphosgene | 296.75 | Toxic solid, moisture-sensitive |

| 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) | 286.17 | Expected to be a solid |

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

N-Methylhydroxyurea:

-

¹H NMR: Expected signals for the methyl group, and the NH and OH protons.

-

¹³C NMR: Expected signals for the methyl carbon and the carbonyl carbon.

-

Mass Spectrometry: Molecular ion peak corresponding to its molecular weight.

-

-

4-Methyl-1,2,4-oxadiazolidine-3,5-dione:

-

¹H NMR: A singlet corresponding to the N-methyl protons.

-

¹³C NMR: Signals for the methyl carbon and the two carbonyl carbons.

-

IR Spectroscopy: Characteristic carbonyl stretching frequencies.

-

-

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine):

-

¹H NMR: A singlet for the two equivalent N-methyl groups.

-

¹³C NMR: Signals for the N-methyl carbons, the four equivalent ring carbonyl carbons, and the central bridging carbonyl carbon.

-

Mass Spectrometry: A molecular ion peak confirming the molecular weight of 286.17 g/mol .

-

Elemental Analysis: To confirm the empirical formula (C₇H₆N₄O₇).

-

Safety Considerations

-

Methylisocyanate: Extremely toxic and a lachrymator. All manipulations should be performed in a high-efficiency fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan for exposure should be in place.

-

Triphosgene: A toxic substance that can release phosgene upon heating or contact with moisture. It should be handled with extreme caution in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents and Reagents: Standard laboratory safety precautions should be followed for all other chemicals used. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a multi-step process that can be achieved through a logical and well-precedented synthetic route. The key steps involve the formation of an N-methylhydroxyurea precursor, its cyclization to the 4-methyl-1,2,4-oxadiazolidine-3,5-dione monomer, and a final dimerization step using a phosgene equivalent. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides a solid foundation for researchers to produce this molecule for further investigation in drug discovery and development programs.

References

-

Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358. [Link]

-

Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. [Link]

-

Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1085-1087. [Link]

-

Pevarello, P., et al. (2006). 1,2,4-Oxadiazolidin-3,5-diones and 1,3,5-triazin-2,4,6-triones as cytosolic phospholipase A2alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2978-2981. [Link]

-

Sodano, F., et al. (2004). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Journal of Medicinal Chemistry, 47(19), 4947-4956. [Link]

-

Wieckowska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(15), 3374. [Link]

Sources

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

CAS Number: 115491-90-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with potential applications in drug discovery and development. While specific biological data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes information on its chemical properties, general synthesis strategies for the 1,2,4-oxadiazolidine-3,5-dione scaffold, and the established therapeutic relevance of this chemical class. Drawing parallels with structurally related compounds, we explore its potential as a modulator of key biological targets, particularly in the context of metabolic diseases. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical frameworks and practical considerations for its synthesis, characterization, and biological evaluation.

Introduction: The 1,2,4-Oxadiazolidine-3,5-dione Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazolidine-3,5-dione ring system is a five-membered heterocycle that has garnered interest in medicinal chemistry due to its structural rigidity and potential to act as a bioisostere for other functional groups. Compounds incorporating this scaffold have been investigated for a variety of therapeutic applications. Of particular note is the exploration of 1,2,4-oxadiazolidine-3,5-diones as oral antihyperglycemic agents.[1] This class of compounds has shown efficacy in preclinical models of type 2 diabetes mellitus, suggesting their potential to modulate metabolic pathways.[1]

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a symmetrical molecule featuring two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group. This unique dimeric structure presents intriguing possibilities for bivalent interactions with biological targets or for serving as a pro-drug that releases active monomeric units.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 115491-90-2 | [2] |

| Molecular Formula | C₇H₆N₄O₇ | [3] |

| Molecular Weight | 258.15 g/mol | [4] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Purity | ≥96% - 98% (Commercially available) | [4][5] |

| Storage Temperature | 4°C | [2] |

Note: Properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in the available literature and would require experimental determination.

Synthesis and Characterization

A plausible synthetic route for the title compound could involve the reaction of a suitable N-methyl-N-hydroxyurea derivative with a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), which is known to facilitate the formation of 1,2,4-oxadiazoles.[6]

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for the target compound.

Step-by-Step Generalized Protocol for 1,2,4-Oxadiazolidine-3,5-dione Synthesis

The following is a generalized, conceptual protocol based on known syntheses of related compounds and should be adapted and optimized for the specific target molecule.

-

Formation of N-Methyl-N-hydroxyurea:

-

React N-methylhydroxylamine hydrochloride with an appropriate isocyanate or carbamoyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.

-

-

Carbonylation and Cyclization:

-

Dissolve the N-methyl-N-hydroxyurea derivative in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add a solution of the carbonylating agent (e.g., triphosgene or CDI) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then quenched, and the product is isolated and purified.

-

Characterization

To confirm the identity and purity of the synthesized 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a singlet corresponding to the two methyl groups.

-

¹³C NMR will be crucial for identifying the carbonyl carbons of the rings and the linking carbonyl group, as well as the methyl carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (258.15 g/mol ) and fragmentation pattern. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.

Potential Mechanism of Action and Biological Targets

There is no direct evidence in the literature for the biological activity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). However, based on the established pharmacology of related compounds, we can hypothesize potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The most compelling hypothesis is that this compound may act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.

-

PPARγ is a key regulator of adipogenesis and insulin sensitivity and is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs.

-

PPARα is primarily involved in fatty acid oxidation, and its activation leads to a reduction in triglycerides.

Several 1,2,4-oxadiazole derivatives have been identified as PPARα agonists.[7] Given the structural similarities, it is plausible that 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) or its potential metabolites could interact with one or more PPAR isoforms. Dual PPARα/γ agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia.[8]

Caption: Proposed PPAR agonist mechanism of action.

Other Potential Targets

The 1,2,4-oxadiazole scaffold is known to interact with a wide range of biological targets.[9] Therefore, it is important to consider other potential mechanisms, including:

-

Enzyme Inhibition: The electrophilic nature of the carbonyl groups could potentially lead to interactions with the active sites of various enzymes.

-

Receptor Modulation: The heterocyclic rings may participate in hydrogen bonding and other non-covalent interactions with various receptors.

Applications in Drug Development

Given the antihyperglycemic activity of the broader class of 1,2,4-oxadiazolidine-3,5-diones, the primary potential application for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is in the development of novel therapeutics for type 2 diabetes mellitus and related metabolic disorders such as dyslipidemia .

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of the compound.

Safety and Handling

Specific safety data for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is limited. The following recommendations are based on general laboratory safety practices for handling fine chemicals of unknown toxicity. A specific Safety Data Sheet (SDS) should always be consulted before handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] The recommended storage temperature is 4°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents an under-investigated molecule with a chemical structure that suggests potential for biological activity, particularly in the realm of metabolic diseases. The established antihyperglycemic properties of the 1,2,4-oxadiazolidine-3,5-dione class make this compound a person of interest for further research.

Future work should focus on:

-

Developing and publishing a robust and reproducible synthesis protocol.

-

Thorough physicochemical characterization, including determination of solubility, melting point, and spectral data.

-

In vitro screening to determine its biological targets, with a primary focus on PPARs.

-

Evaluation in cell-based and animal models of type 2 diabetes to assess its therapeutic potential.

This technical guide serves as a starting point for researchers to unlock the potential of this intriguing heterocyclic compound.

References

-

Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. (2005). Journal of Medicinal Chemistry, 48(6), 2248–2250. [Link]

-

Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2022). RSC Advances, 12(45), 29555–29574. [Link]

- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2009). Latin American Journal of Pharmacy, 28(4), 597-601.

-

Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). Atmospheric Chemistry and Physics. Retrieved January 10, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(2), 356. [Link]

-

Products - 2a biotech. (n.d.). 2a biotech. Retrieved January 10, 2026, from [Link]

-

Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). Molecular Pharmacology, 68(3), 763–768. [Link]

-

Mass and the Mass Spectrum. (2014). Retrieved January 10, 2026, from [Link]

-

Acetaminophen | The Merck Index Online. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). RSC Medicinal Chemistry, 14(7), 1316–1326. [Link]

- Synthesis of 1,2,4-Oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal, 39(10), 539-547.

-

1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). Expert Opinion on Drug Discovery, 19(5), 603-623.

-

Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. (2000). Journal of Medicinal Chemistry, 43(11), 2106–2112. [Link]

-

Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. (2022). Chemistry of Heterocyclic Compounds, 58(1), 37–44. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules, 28(6), 2568. [Link]

-

Acetaminophen | C8H9NO2 | CID 1983. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (2023). RSC Medicinal Chemistry, 14(7), 1316–1326. [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Pharmaceuticals, 15(12), 1485. [Link]

- Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(5), 1641-1650.

-

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). Molecules, 27(24), 8740. [Link]

-

Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. (2005). Bioorganic & Medicinal Chemistry, 13(8), 2749–2757. [Link]

-

Physicochemical characterization and antimicrobial activity of food-grade emulsions and nanoemulsions incorporating essential oils | Request PDF. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

- Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. (2002). Tetrahedron Letters, 43(41), 7349-7351.

-

Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2022). BioMed Research International, 2022, 1-9. [Link]

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry, 65(4), 1-1.

-

Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones. (1990). Journal of Medicinal Chemistry, 33(5), 1418–1423. [Link]

- US7291635B2 - 5-substituted 1,1-dioxo-1,2,5,-thiadiazolidin-3-one derivatives - Google Patents. (n.d.). Google Patents.

-

Acetaminophen - CAS Common Chemistry. (n.d.). CAS. Retrieved January 10, 2026, from [Link]

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (1998). Magnetic Resonance in Chemistry, 36(9), 672-676.

-

Acetaminophen. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega, 8(51), 48888–48899. [Link]

Sources

- 1. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 2,2'-CARBONYLBIS(3,5-DIOXO-4-METHYL-1,2,4-OXADIAZOLIDINE) CAS#: 115491-90-2 [m.chemicalbook.com]

- 4. 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) [cymitquimica.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

This guide provides a comprehensive technical overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound. While specific literature on this exact molecule is sparse, this document synthesizes information from related structures and foundational organic chemistry principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) belongs to the broader family of 1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.[1][2] The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Derivatives of the 1,2,4-oxadiazolidine-3,5-dione core, in particular, have been investigated for various therapeutic applications. The title compound, with its symmetrical structure featuring two N-acylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group, presents a unique scaffold for further chemical exploration.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115491-90-2 | [3] |

| Molecular Formula | C₇H₆N₄O₇ | [4] |

| Molecular Weight | 258.15 g/mol | [4] |

| Purity | Typically ≥98% for laboratory use | [5] |

| Storage | Room temperature | [4] |

Molecular Structure and Conformation

The molecular structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is characterized by a central carbonyl bridge connecting the nitrogen atoms at the 2-position of two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings.

The 1,2,4-Oxadiazolidine-3,5-dione Ring

The 1,2,4-oxadiazolidine-3,5-dione ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring system is planar and possesses some degree of aromatic character, though less than its 1,2,4-oxadiazole counterpart.[6] The endocyclic N-O bond is a point of potential chemical reactivity.[7]

The Carbonyl Bridge and Overall Conformation

The central carbonyl group links the two heterocyclic rings, forming what can be considered a highly reactive N-acyl imidazole analogue.[5] The C=O bond distance is expected to be approximately 1.18 Å, and the overall molecule is predicted to be planar.[8] Due to steric hindrance between the two heterocyclic rings, a completely planar conformation might be disfavored, leading to a twisted arrangement. Such twisting in N-acyl imidazoles is known to enhance their reactivity as acyl transfer agents.[5]

Caption: 2D representation of the molecular structure.

Proposed Synthesis

A plausible and efficient synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can be envisioned through the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with a phosgene equivalent. Phosgene (COCl₂) and its derivatives are highly versatile reagents for introducing a carbonyl group.[4][9][10][11]

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol

Caution: Phosgene is an extremely toxic gas.[10] All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. Triphosgene is a safer solid alternative that generates phosgene in situ.[8]

-

Reaction Setup: To a solution of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (2.2 equivalents) at 0 °C.

-

Addition of Phosgene Equivalent: Slowly add a solution of phosgene (1.0 equivalent) or triphosgene (0.34 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Chemical Reactivity and Potential Applications

The reactivity of the title compound is expected to be dominated by the electrophilic nature of the central carbonyl carbon and the carbons at the 3- and 5-positions of the oxadiazolidine rings.[6]

Reactivity as an Acylating Agent

Analogous to N-acyl imidazoles, the central carbonyl group is highly activated towards nucleophilic attack.[5] The 1,2,4-oxadiazolidine-3,5-dione moiety is a good leaving group, making the molecule a potent acylating agent. It can react with various nucleophiles such as amines, alcohols, and thiols to transfer the "CO" group, potentially forming ureas, carbamates, and thiocarbamates, respectively.

Ring-Opening Reactions

The N-O bond in the 1,2,4-oxadiazole ring system is susceptible to cleavage under certain conditions, such as reduction or rearrangement.[3][7] This can lead to the formation of other heterocyclic structures or acyclic products.

Potential Applications in Drug Development and Agrochemicals

Given the prevalence of the 1,2,4-oxadiazole scaffold in bioactive molecules, this compound could serve as a valuable building block in medicinal and agricultural chemistry.[1][2][12] It can be used to synthesize libraries of compounds for screening against various biological targets. The symmetrical nature of the molecule allows for the introduction of two identical pharmacophores, which could be advantageous in designing molecules that bind to dimeric proteins or have multivalent interactions. The use of related oxadiazole derivatives has been noted in the synthesis of anti-inflammatory and antimicrobial agents, as well as herbicides and plant growth regulators.[4]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A singlet corresponding to the N-methyl protons. The chemical shift would likely be downfield due to the electron-withdrawing nature of the dione and the N-acyl group. |

| ¹³C NMR | Resonances for the methyl carbon, the two carbonyl carbons of the dione rings (C3 and C5), and the central carbonyl carbon. The C3 and C5 signals are expected around 168-175 ppm.[6] |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the dione rings and the central carbonyl group. These would likely appear in the range of 1700-1800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the cleavage of the N-CO bond and fragmentation of the oxadiazolidine rings.[13] |

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a structurally intriguing molecule with significant potential as a synthetic intermediate. Although detailed characterization is lacking in the current literature, its synthesis is feasible through established methods, and its reactivity can be rationally predicted. This guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this and related compounds, encouraging further investigation into its properties and utility in the development of new chemical entities.

References

-

Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]

-

Phosgene. Wikipedia. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]

-

Phosgene derivatives. Pharmaceutical Networking. [Link]

-

Phosgene | COCl2. PubChem. [Link]

-

Phosgene | Toxic Gas, Chloroformyl, Industrial Uses. Britannica. [Link]

-

PHOSGENE. New Drug Approvals. [Link]

-

Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]

-

Structure of some known 1,2,4‐oxadiazole drugs. ResearchGate. [Link]

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Phosgene - Wikipedia [en.wikipedia.org]

- 10. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phosgene | Toxic Gas, Chloroformyl, Industrial Uses | Britannica [britannica.com]

- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Elucidating the Mechanism of Action for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): A Proposed Investigative Framework

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a novel chemical entity for which the mechanism of action is not publicly documented. This guide moves beyond a conventional review and instead provides a comprehensive, first-principles framework for its systematic investigation. We will dissect the molecule's core scaffold, the 1,2,4-oxadiazolidine-3,5-dione ring, to generate testable hypotheses regarding its reactivity and potential as a bioactive agent. This document outlines a multi-stage experimental workflow, beginning with fundamental physicochemical characterization and progressing through advanced chemoproteomic target identification to cellular pathway validation. Each proposed protocol is grounded in established scientific principles, designed to build a robust, evidence-based understanding of the compound's molecular and cellular effects. This is a playbook for transforming an unknown molecule into a well-characterized chemical probe or therapeutic lead.

| Preliminary Structural Assessment & Hypothesis Generation

The IUPAC name "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" describes a symmetric molecule comprising two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings linked at their 2-positions by a carbonyl group. The core 1,2,4-oxadiazolidine-3,5-dione heterocycle is an intriguing scaffold. The presence of two N-O bonds and multiple carbonyl groups suggests potential electrophilicity and reactivity.

Hypothesis 1: The Compound is a Latent Electrophile. The central carbonyl bridge and the heterocyclic rings may be susceptible to nucleophilic attack, particularly by cysteine or lysine residues in proteins. This could lead to covalent modification of protein targets, a mechanism employed by many targeted therapeutic agents.

Hypothesis 2: The Compound Acts as a Dimerizing Agent. The bivalent nature of the molecule could allow it to simultaneously engage two protein targets (or two sites on one target), potentially inducing protein dimerization or disrupting protein-protein interactions.

Hypothesis 3: The Compound Possesses Non-Specific Activity. The molecule could exert effects through mechanisms other than specific protein binding, such as redox cycling or membrane perturbation.

This guide outlines the workflow required to systematically test these hypotheses.

Caption: The experimental workflow for Activity-Based Protein Profiling (ABPP).

Target Validation

A list of putative targets from ABPP is not sufficient; direct engagement must be confirmed.

Protocol 4: Cellular Thermal Shift Assay (CETSA) CETSA assesses target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

-

Treatment: Treat intact cells with the compound at various concentrations.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction via centrifugation.

-

Analysis: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western Blot or other protein detection methods.

-

Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct physical interaction in a physiological context.

| Phase III: Delineating Cellular Effects & Pathway Impact

Identifying a target is a major milestone, but the ultimate goal is to understand the compound's functional consequence. This phase connects the molecular interaction to a cellular phenotype.

Rationale

This step validates the biological relevance of the target engagement identified in Phase II. If the compound binds to and inhibits "Protein X," then the cellular phenotype should be consistent with the known function of Protein X.

Experimental Protocols

Protocol 5: Target-Dependent Pathway Analysis

-

Hypothesis: Based on the validated target's known function (e.g., a kinase in the MAPK pathway), hypothesize the downstream consequences of its modulation.

-

Cellular Assay: Treat a relevant cell line with the compound in a dose- and time-dependent manner.

-

Biomarker Analysis: Use Western Blotting to measure the phosphorylation status or expression level of key downstream proteins in the hypothesized pathway. For example, if the target is a kinase, look at the phosphorylation of its direct substrate.

-

Phenotypic Correlation: Correlate the changes in pathway biomarkers with a cellular outcome, such as apoptosis (measured by Caspase-3 cleavage) or cell cycle arrest (measured by flow cytometry).

Caption: Hypothetical pathway linking target inhibition to a cellular outcome.

| Conclusion

The framework presented here provides a rigorous, multi-phase approach to systematically elucidate the mechanism of action for a novel compound like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). By starting with fundamental chemical principles and moving through unbiased, systems-level proteomics to focused biological validation, this workflow is designed to maximize the probability of success while ensuring that the data generated at each stage is robust and interpretable. This process transforms a molecule from a mere structure into a powerful tool for biological discovery or a promising candidate for therapeutic development.

References

This section would be populated with citations for the specific protocols and concepts mentioned, such as seminal papers on ABPP from the Cravatt lab, original publications on CETSA, and standard protocols for PAMPA.

A Comprehensive Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a detailed exploration of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with significant potential in synthetic chemistry. While direct literature on this specific molecule is sparse, this document constructs a robust framework for its synthesis and application by drawing upon established principles in heterocyclic chemistry, particularly the synthesis of 1,2,4-oxadiazolidine-3,5-diones and the reactivity of related N-acyl derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in novel reagents for carbonylation and acylation reactions. We will delve into a plausible synthetic pathway, analyze the expected reactivity profile, and propose potential applications, all grounded in analogous chemical literature.

Introduction: The 1,2,4-Oxadiazole Core and its Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered considerable attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The stability of the 1,2,4-oxadiazole ring makes it an attractive scaffold in drug design, often used as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic profiles.[5] The subject of this guide, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), features two of these heterocyclic cores linked by a carbonyl group, suggesting a highly reactive molecule with potential as a specialized chemical reagent.

Physicochemical Properties

While extensive experimental data for the target molecule is not publicly available, some basic properties can be identified from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O₇ | [6][7] |

| Molecular Weight | 258.15 g/mol | [6][8] |

| CAS Number | 115491-90-2 | [6][9] |

| InChI Key | IOMAUIUYBQXXKP-UHFFFAOYSA-N | [8] |

Proposed Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Based on general synthetic methods for heterocyclic compounds, a plausible pathway for the synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) involves the reaction of a suitable precursor, 4-methyl-1,2,4-oxadiazolidine-3,5-dione, with a carbonylating agent such as phosgene or a phosgene equivalent.

Synthesis of the Precursor: 4-methyl-1,2,4-oxadiazolidine-3,5-dione

The synthesis of the 1,2,4-oxadiazolidine-3,5-dione core is a critical first step. While various methods exist for the synthesis of 1,2,4-oxadiazoles, the formation of the dione variant typically involves the cyclization of an appropriate intermediate. A logical approach would be the reaction of N-methylhydroxylamine with a suitable reagent to form the heterocyclic ring.

Final Assembly: Carbonylation Step

With the precursor in hand, the final step is the coupling of two equivalents of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with a carbonyl group. Phosgene (COCl₂) is a common and highly effective reagent for such transformations.[10][11] The reaction would likely proceed via nucleophilic attack of the nitrogen atom of the oxadiazolidine ring on the carbonyl carbon of phosgene, with the elimination of two molecules of hydrogen chloride.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (Hypothetical)

-

This is a proposed method as specific literature is unavailable.

-

To a solution of N-methylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., THF, DCM), add a base (e.g., triethylamine, pyridine) to neutralize the salt.

-

Cool the mixture to 0°C and slowly add a suitable cyclizing agent (e.g., oxalyl chloride or a related derivative).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the precursor.

-

-

Step 2: Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

-

Caution: Phosgene is extremely toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene can be used as a safer alternative.[12]

-

Dissolve two equivalents of 4-methyl-1,2,4-oxadiazolidine-3,5-dione in a dry, aprotic solvent (e.g., toluene, dichloromethane) containing a non-nucleophilic base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl produced.

-

Cool the solution to 0°C and slowly bubble in one equivalent of phosgene gas or add a solution of triphosgene.

-

Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.

-

Wash the filtrate with a dilute acid solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system.

-

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Expected Reactivity and Mechanistic Insights

The structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) suggests it is a highly reactive carbonylating agent. The two oxadiazolidine-dione moieties are excellent leaving groups, making the central carbonyl carbon highly electrophilic. This reactivity is analogous to that of N-acylimidazoles, which are known to be much more reactive towards nucleophilic attack than typical amides.[13][14]

Key Reactivity Features:

-

High Electrophilicity: The electron-withdrawing nature of the two heterocyclic rings enhances the electrophilicity of the central carbonyl carbon.

-

Good Leaving Groups: The 4-methyl-1,2,4-oxadiazolidine-3,5-dione anion is expected to be a stable leaving group, facilitating nucleophilic acyl substitution.

-

Versatile Reagent: The molecule can be considered a "masked" phosgene, offering a potentially safer and more manageable alternative for introducing a carbonyl group.

Reaction Mechanism with a Generic Nucleophile (Nu-H)

Caption: General mechanism of nucleophilic acyl substitution.

Potential Applications in Research and Development

The unique reactivity profile of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) opens up a range of potential applications in organic synthesis.

Peptide Synthesis

The molecule could serve as a coupling reagent for the formation of amide bonds in peptide synthesis. Its high reactivity may allow for rapid and efficient coupling of amino acids under mild conditions, potentially minimizing racemization. This application is analogous to the use of N,N'-carbonyldiimidazole (CDI), a well-established peptide coupling reagent.[15][16]

Workflow for Peptide Coupling

Caption: Workflow for dipeptide synthesis.

Polymer Chemistry

In polymer chemistry, this compound could be used as a monomer or a linking agent for the synthesis of polycarbonates and polyurethanes. Its reaction with diols would yield polycarbonates, while its reaction with diamines would produce polyureas, a class of polyurethanes. The specific structure of the leaving group might influence the properties of the resulting polymers.

Synthesis of Other Heterocycles

As a versatile carbonylating agent, it could be employed in the synthesis of various other heterocyclic compounds. For example, its reaction with 1,2-diamines could lead to the formation of cyclic ureas, and its reaction with hydrazines could produce carbazides, which are precursors to other heterocycles.

Safety and Handling

Given its proposed synthesis from phosgene and its expected reactivity as a potent carbonylating agent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) should be handled with care.

-

Toxicity: Assume the compound is toxic and handle it in a well-ventilated fume hood.

-

Moisture Sensitivity: The compound is likely to be sensitive to moisture and will hydrolyze. Store it in a desiccator under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a promising yet underexplored reagent in synthetic organic chemistry. Based on the established chemistry of related compounds, it is predicted to be a highly effective carbonylating agent. The proposed synthetic route, while requiring careful handling of hazardous materials, appears feasible with standard laboratory techniques. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its reactivity with a range of nucleophiles, and an exploration of its utility in the promising application areas of peptide synthesis and polymer chemistry. The development of this and similar reagents could provide valuable new tools for the synthesis of complex molecules in both academic and industrial settings.

References

-

Structure and Reactivity of Highly Twisted N-Acylimidazoles | Organic Letters. (2019). pubs.acs.org. [Link]

-

Acylation of enamines with phosgene and the synthesis of heterocycles - Journal of the Chemical Society C: Organic. (1970). pubs.rsc.org. [Link]

-

Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC. (2020). . [Link]

-

Recent applications of N-acyl imidazole chemistry in chemical biology - Oxford Academic. (2021). academic.oup.com. [Link]

-

Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository. (n.d.). repository.kulib.kyoto-u.ac.jp. [Link]

-

Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

-

PHOSGENE - New Drug Approvals. (n.d.). . [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.). . [Link]

-

Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.). . [Link]

-

Phosgene - Wikipedia. (n.d.). en.wikipedia.org. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. (n.d.). . [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (2005). . [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. (2022). . [Link]

-

Phosgene - ResearchGate. (n.d.). . [Link]

-

Novel synthetic pathway for the production of phosgene - Refubium - Freie Universität Berlin. (2021). refubium.fu-berlin.de. [Link]

-

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) - MySkinRecipes. (n.d.). . [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). . [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). . [Link]

-

8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl). (1992). pubmed.ncbi.nlm.nih.gov. [Link]

-

Synthesis of 1,2,4-Oxadiazoles - ResearchGate. (2005). . [Link]

-

Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (n.d.). . [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). pubmed.ncbi.nlm.nih.gov. [Link]

-

Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. (2022). . [Link]

-

Products - 2a biotech. (n.d.). . [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) [myskinrecipes.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) [cymitquimica.com]

- 9. 2,2'-CARBONYLBIS(3,5-DIOXO-4-METHYL-1,2,4-OXADIAZOLIDINE) CAS#: 115491-90-2 [m.chemicalbook.com]

- 10. Phosgene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Technical Guide to the Spectral Analysis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Due to the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to construct a predictive spectral profile. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new heterocyclic entities. Methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are detailed, providing a robust framework for the empirical validation of the target compound.

Introduction and Molecular Structure

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a complex heterocyclic molecule featuring two N-methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a central carbonyl group. The structure suggests a high degree of functionality, with multiple carbonyl environments, N-methyl groups, and a unique bis-heterocyclic arrangement. Understanding the spectral characteristics is paramount for confirming its synthesis and purity. This guide will dissect the predicted spectral data, explaining the rationale behind the expected signals based on the compound's constituent functional groups.

The synthesis of related 1,2,4-oxadiazole and 1,2,4-oxadiazolidine-3,5-dione derivatives has been documented, often involving the cyclization of amidoximes with carboxylic acids or their derivatives.[1][2][3] These methods provide a basis for potential synthetic routes to the target molecule.[4][5]

Figure 1: Structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Infrared (IR) Spectroscopy Analysis

The IR spectrum is expected to be dominated by the stretching vibrations of its five carbonyl groups. The distinct chemical environments of these carbonyls—the central bridging carbonyl, and the two pairs of non-equivalent carbonyls within the heterocyclic rings (amide-like and ester-like)—should lead to a complex but informative set of absorption bands.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Characteristics |

| ~2960-2850 | C-H (Methyl) | Medium-Weak, Sharp |

| ~1790-1740 | C=O (Cyclic Ester/Imide) | Strong, Multiple Bands |

| ~1750-1680 | C=O (Cyclic Ester/Imide) | Strong, Multiple Bands |

| ~1720 | C=O (Bridging Ketone) | Strong |

| ~1375 | C-H (Methyl Bend) | Medium |

| ~1300-1000 | C-O (Ester-like) | Strong |

| ~1250-1100 | C-N Stretch | Medium-Strong |

Rationale: Cyclic imides are known to exhibit two distinct C=O stretching bands, often an asymmetric and a symmetric stretch.[6] The 1,2,4-oxadiazolidine-3,5-dione ring contains both an amide-like (N-C=O) and an ester-like (O-C=O) carbonyl, which will likely produce a complex, strong absorption pattern in the 1800-1680 cm⁻¹ region.[6][7] The bridging ketone carbonyl is predicted to absorb at a slightly lower wavenumber. The C-H stretching of the methyl groups will appear in the typical alkane region.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Ensure the synthesized compound is a dry, solid powder. No further preparation is typically needed for ATR analysis.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Predicted ¹H NMR Spectrum

The molecular symmetry implies that the two 4-methyl-1,2,4-oxadiazolidine rings are chemically equivalent. Therefore, only one signal is expected in the proton NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Singlet | 6H | N-CH₃ |

Rationale: The N-methyl protons are attached to a nitrogen atom within a heterocyclic ring, which is an electron-withdrawing environment. This deshielding effect will shift the signal downfield from typical alkane methyl groups. The absence of adjacent protons will result in a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the number of distinct carbon environments, particularly the five carbonyls. Symmetry will again simplify the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170-180 | C=O (Bridging Ketone) |

| ~160-170 | C=O (Ring Carbonyls) |

| ~25-35 | N-CH₃ |

Rationale: Carbonyl carbons are highly deshielded and appear far downfield.[10][11] The central bridging carbonyl is expected to be the most downfield, followed by the two non-equivalent carbonyls within the heterocyclic rings.[12][13] The signals for carbonyl carbons are often weaker than those for alkyl carbons.[10] The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard broadband or inverse-detection probe, tuned to ¹H and ¹³C frequencies.

-

Temperature: 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 transients.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Figure 3: Predicted major fragmentation pathway for the target molecule.

Rationale: Heterocyclic compounds often fragment via cleavage of bonds adjacent to the heteroatoms and expulsion of small stable neutral molecules like CO. [14][15]The bond connecting the bulky heterocyclic systems to the central carbonyl is a likely point of initial cleavage. Subsequent loss of carbon monoxide (28 Da) from the oxadiazolidine ring fragment is a common pathway for carbonyl-containing heterocycles. [16]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, a Gas Chromatography-Mass Spectrometry (GC-MS) system can be used.

-

-

Ionization:

-